1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid
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Overview
Description
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with dimethyl and neopentylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the dimethyl groups: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the neopentylamino group: This step involves the reaction of the dimethylpyrazole intermediate with neopentylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The neopentylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-aminoadamantane: Known for its anticonvulsant properties.
1,3-Dimethyl-5-nitrosouracil: Studied for its role in tautomeric equilibria and crystallization.
Uniqueness
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its neopentylamino group provides steric hindrance, affecting its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
5-(2,2-dimethylpropylamino)-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-7-8(10(15)16)9(14(5)13-7)12-6-11(2,3)4/h12H,6H2,1-5H3,(H,15,16) |
InChI Key |
RZQAVHLZXMVSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)NCC(C)(C)C)C |
Origin of Product |
United States |
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